molecular formula C30H52N7O9P B12324960 Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide

Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide

Cat. No.: B12324960
M. Wt: 685.7 g/mol
InChI Key: NZOKUXZPMJPBNU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name for this compound reflects its hybrid structure, combining a nucleoside phosphate with a substituted morpholinecarboximidamide. The full name is derived as follows:

  • Cytidine 5'-phosphoromorpholidate : The cytidine component (a pyrimidine nucleoside) is phosphorylated at the 5'-hydroxyl group, with one oxygen atom of the phosphate replaced by a morpholino group.
  • N,N'-Dicyclohexyl-4-morpholinecarboximidamide : This moiety consists of a morpholine ring substituted at the 4-position with a carboximidamide group, where both nitrogen atoms are bonded to cyclohexyl groups.

Combining these, the complete IUPAC name is:
(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl (N,N'-dicyclohexylmorpholine-4-carboximidamide) phosphate.

The structural complexity arises from:

  • The ribofuranose ring of cytidine in the β-D-configuration.
  • The 5'-phosphate group modified into a phosphoromorpholidate via substitution.
  • The N,N'-dicyclohexylcarboximidamide substituent on the morpholine ring, imparting lipophilicity.

Alternative Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry numbers, reflecting its use across disciplines:

Identifier Value
CAS Registry Number 76742-18-2
IUPAC Condensed Name P-Cyt-morpholidate-DCH
Common Synonyms - Cytidine 5'-phosphoromorpholidate DCH
- N,N'-Dicyclohexyl-4-morpholinecarboximidamide cytidylate
- 5'-O-(Morpholine-4-carboximidamide)cytidine phosphate

Key structural analogs include cytidine 5'-monophosphate (CAS 63-37-6) and N,N'-dicyclohexylmorpholine-4-carboximidamide (CAS 4975-73-9), which serve as precursor molecules.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula C₃₀H₅₂N₇O₉P corresponds to a molecular weight of 685.76 g/mol (average mass) and a monoisotopic mass of 685.3564 Da .

Table 1: Mass Spectrometric Data
Parameter Value
Molecular Formula C₃₀H₅₂N₇O₉P
Exact Mass (Monoisotopic) 685.3564 Da
Average Mass 685.76 Da
Major Fragments - m/z 685.36 [M+H]+
- m/z 329.12 (cytosine fragment)
- m/z 356.24 (morpholinecarboximidamide ion)

Mass spectral analysis reveals characteristic fragmentation patterns:

  • The cytidine moiety produces a dominant ion at m/z 329.12, corresponding to the protonated cytosine-ribose fragment.
  • The phosphoromorpholidate group generates ions at m/z 356.24, attributed to the N,N'-dicyclohexylmorpholinecarboximidamide-phosphate complex.

These spectral signatures facilitate compound identification in synthetic mixtures and biological matrices.

Properties

Molecular Formula

C30H52N7O9P

Molecular Weight

685.7 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium

InChI

InChI=1S/C17H31N3O.C13H21N4O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-26(21,22)16-3-5-23-6-4-16/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20)

InChI Key

NZOKUXZPMJPBNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O

Origin of Product

United States

Preparation Methods

Phosphoramidite-Based Coupling

The phosphoramidite method, widely used in oligonucleotide synthesis, has been adapted for preparing Cytidine 5'-Phosphoromorpholidate derivatives. This approach involves four key steps: detritylation , coupling , oxidation , and deprotection .

Reaction Mechanism

  • Detritylation : A trichloroacetic acid (TCA) solution removes the 5'-dimethoxytrityl (DMT) protecting group from cytidine, exposing a reactive 5'-hydroxyl group. Over-exposure to TCA risks depurination, necessitating precise reaction times.
  • Coupling : The deprotected cytidine reacts with a morpholine-containing phosphoramidite monomer (e.g., N,N'-dicyclohexyl-4-morpholinecarboximidamide phosphoramidite) in the presence of 5-(ethylthio)-1H-tetrazole (ETT) as an activator. The phosphoramidite’s diisopropylamino group is protonated, facilitating nucleophilic attack by the 5'-OH group to form a phosphite triester linkage.
  • Oxidation : Iodine in a pyridine/water mixture converts the phosphite triester to a stable phosphate triester, completing the phosphoromorpholidate backbone.
  • Deprotection : β-cyanoethyl groups on the phosphate are removed using concentrated ammonium hydroxide, yielding the final product.
Table 1: Typical Conditions for Phosphoramidite Coupling
Step Reagents Time Temperature Yield
Detritylation 3% TCA in dichloromethane 2 min 25°C >95%
Coupling 0.1 M phosphoramidite, 0.25 M ETT 5 min 25°C 98%
Oxidation 0.02 M I₂ in pyridine/H₂O (9:1) 1 min 25°C 99%

This method achieves near-quantitative yields but requires anhydrous conditions and specialized equipment.

Ammonolysis of Phosphordichloridates

A classical approach involves the ammonolysis of cytidine 5'-phosphordichloridate intermediates.

Synthesis Protocol

  • Phosphorylation : Cytidine reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate at −15°C to form cytidine 5'-phosphordichloridate.
  • Ammonolysis : The dichloridate is treated with dilute ammonium hydroxide, replacing chloride groups with morpholine and dicyclohexylcarboximidamide moieties.
  • Purification : The crude product is isolated via ion-exchange chromatography, with yields averaging 60–70%.
Key Challenges
  • Side Reactions : Competing hydrolysis can produce cytidine 5'-monophosphate (CMP) impurities, necessitating precise pH control (pH 8–9).
  • Temperature Sensitivity : Excess heat during phosphorylation degrades cytidine; maintaining sub-zero temperatures is critical.

Carbonyldiimidazole (CDI)-Mediated Activation

CDI activation offers an alternative route, particularly for large-scale synthesis.

Procedure

  • Activation : Cytidine 5'-monophosphate (CMP) is treated with CDI in dimethylformamide (DMF), forming a reactive phosphorimidazolide intermediate.
  • Coupling : The intermediate reacts with N,N'-dicyclohexyl-4-morpholinecarboximidamide, yielding the target compound after 6 hours at 25°C.
  • Workup : Methanol quenches excess CDI, and the product is purified via silica gel chromatography.
Table 2: CDI Method Optimization
Parameter Optimal Value Effect on Yield
CDI Equivalents 2.5 Maximizes activation
Solvent Anhydrous DMF Prevents hydrolysis
Reaction Time 6 h 85% yield

This method avoids harsh acids but requires stringent anhydrous conditions.

Enzymatic Synthesis

Recent advances leverage enzymes for greener, high-yield synthesis.

Biocatalytic Pathway

  • CMP Production : Cytidine kinase phosphorylates cytidine to CMP using ATP, regenerated via polyphosphate kinase (PPK).
  • Morpholidate Formation : CMP reacts with morpholine derivatives in a one-pot system catalyzed by acid phosphatases, achieving 96 mM product titers with 100% conversion.
Advantages
  • Sustainability : Eliminates toxic solvents and reduces waste.
  • Efficiency : Extremophile-derived enzymes (e.g., Thermus thermophilus PPK) tolerate high temperatures (60–80°C), accelerating reactions.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield Purity Scalability Environmental Impact
Phosphoramidite 98% >99% Moderate High (organic waste)
Ammonolysis 65% 90–95% High Moderate
CDI Activation 85% 95% Low Moderate
Enzymatic 100% >99% High Low

The enzymatic approach outperforms others in yield and sustainability but requires specialized biocatalysts. Classical methods remain relevant for small-scale, cost-sensitive applications.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-Phosphoromorpholidate N,N’-Dicyclohexyl-4-morpholinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms .

Scientific Research Applications

Neurological Disorders

Cytidine derivatives, including Cytidine 5'-Phosphoromorpholidate, have been studied for their potential in treating neurological disorders. Citicoline, a related compound, has shown efficacy in enhancing cognitive functions and preventing dementia progression. A systematic review indicated that patients receiving citicoline experienced significant improvements in neurological scales after treatment, demonstrating its potential as a neuroprotective agent .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of cytidine analogs. In vitro evaluations showed that certain derivatives exhibited potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined, with some compounds demonstrating MIC values as low as 0.316 mg/ml against gram-positive bacteria . This suggests that modifications to the cytidine structure can enhance its antibacterial properties.

Anticancer Properties

Cytidine analogs have also been investigated for their anticancer activities. Research indicates that certain derivatives can inhibit the proliferation of cancer cells, such as those from Ehrlich’s ascites carcinoma. For instance, one study reported an IC50 value of 1168.97 µg/ml for a specific cytidine analog, highlighting its potential as an anticancer agent . The structure-activity relationship (SAR) studies provide insights into how modifications can enhance efficacy against tumor cells.

Comprehensive Data Table

Application AreaCompound TypeKey Findings
NeurologyCiticoline (related compound)Improved cognitive function and reduced dementia progression in clinical trials .
AntimicrobialCytidine analogsEffective against E. coli and S. aureus with MIC values ranging from 0.316 to 2.50 mg/ml .
Cancer TreatmentCytidine analogsSignificant antiproliferative effects observed; IC50 values indicate potential for cancer therapy .

Neurological Improvement with Citicoline

A clinical trial involving 125 patients demonstrated that those treated with citicoline showed significant improvement in the National Institutes of Health Stroke Scale (NIHSS) scores after 12 weeks compared to baseline measurements. The results indicated a dose-dependent effect, with higher doses yielding better outcomes .

Antimicrobial Efficacy Evaluation

In a study assessing the antibacterial efficacy of newly synthesized cytidine analogs, compounds were tested against multiple microbial strains using microdilution methods to determine MIC and minimum bactericidal concentration (MBC). The findings revealed that certain modifications led to enhanced activity against both gram-positive and gram-negative bacteria .

Anticancer Activity Assessment

Research on cytidine derivatives included MTT assays to evaluate their effects on cancer cell lines. The study identified specific compounds with notable antiproliferative activity against tumor cells, suggesting that structural modifications could significantly impact therapeutic efficacy .

Comparison with Similar Compounds

Cytidine 5'-Monophosphate (CMP), Cytidine 5'-Diphosphate (CDP), and Cytidine 5'-Triphosphate (CTP)

Cytidine derivatives such as CMP, CDP, and CTP share the cytidine core but differ in phosphate group count and biochemical roles:

  • CMP (C₉H₁₄N₃O₈P, MW 323.20 g/mol): A monophosphate nucleotide involved in RNA synthesis and glycosylation .
  • CDP (C₉H₁₅N₃O₁₁P₂, MW 403.18 g/mol): A diphosphate intermediate in phospholipid metabolism .
  • CTP (C₉H₁₆N₃O₁₄P₃, MW 483.14 g/mol): A triphosphate nucleotide critical for RNA synthesis and enzymatic processes like sialyllactose production .

Key Differences :

  • Function : Unlike the phosphoramidite reagent, CMP/CDP/CTP participate in metabolic pathways rather than chemical oligonucleotide synthesis.
  • Reactivity: CTP is used enzymatically (e.g., with sialyltransferases) , whereas the subject compound enables non-enzymatic, stepwise chemical coupling .
  • Structural Complexity : The morpholinecarboximidamide and dicyclohexyl groups in the subject compound enhance steric protection, reducing side reactions during synthesis compared to simpler phosphate groups in CMP/CDP/CTP .

Standard Deoxyribonucleotide Phosphoramidites

Commercial phosphoramidites (e.g., dA, dT, dC, dG derivatives) share the phosphoramidite functional group but differ in nucleobase and protecting groups:

  • Molecular Weight : Typical deoxyribonucleotide phosphoramidites range from 500–600 g/mol, slightly lower than the subject compound’s 685.75 g/mol .
  • Cost : At €343/100 mg , it is priced higher than standard phosphoramidites, reflecting its specialized design.

Other Nucleotide Morpholidates

Morpholidate-based reagents (e.g., guanosine or adenosine morpholidates) function similarly but with distinct nucleobases. For example:

  • Guanosine 5'-Phosphoromorpholidate: Used in RNA synthesis but less efficient for cytidine-specific incorporation .
  • Stability : The dicyclohexyl substituents in the subject compound may enhance shelf life compared to morpholidates with smaller alkyl groups .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Primary Application Coupling Efficiency Stability
Cytidine 5'-Phosphoromorpholidate* 685.75 Morpholinecarboximidamide, Dicyclohexyl Oligonucleotide synthesis (chemical) High (>95% purity) Stable at +4°C
CTP 483.14 Triphosphate Enzymatic synthesis (e.g., 3’-sialyllactose) N/A Labile to phosphatases
Standard dC Phosphoramidite ~600 Dimethoxytrityl, β-Cyanoethyl DNA synthesis Moderate-High Stable at -20°C
Guanosine 5'-Phosphoromorpholidate ~700 Morpholine, Nucleobase-specific RNA synthesis Moderate Variable

*Subject compound.

Biological Activity

Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide, with the CAS number 76742-18-2, is a complex chemical compound used primarily in the synthesis of nucleotides and their analogs. This article will delve into its biological activity, synthesizing information from various sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound has the molecular formula C₃₀H₅₂N₇O₉P and a molecular weight of approximately 685.76 g/mol .

It is synthesized through the activation of cytidine 5'-monophosphate using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of morpholine, resulting in the formation of the phosphoromorpholidate derivative as a 4-morpholine N,N'-dicyclohexylcarboxamide salt .

Role in Nucleotide Synthesis

The primary biological relevance of this compound lies in its role as an intermediate in the synthesis of dinucleotides and other nucleotide analogs. Here are some key points:

  • Dinucleotide Synthesis : The compound is used in the synthesis of dinucleoside polyphosphates, such as dCp₄U, which acts as a P2Y₂ receptor agonist. This agonist has been developed for the treatment of cystic fibrosis by enhancing tracheal mucus transport .

Biological Implications

While the compound itself is not directly biologically active, its role in synthesizing biologically active nucleotides and their analogs is crucial.

Pharmacological Relevance

  • Cystic Fibrosis Treatment : The dinucleotide dCp₄U, synthesized using this compound, has shown significant promise in enhancing mucus clearance in cystic fibrosis patients by stimulating chloride secretion in airway epithelia .
  • P2Y₂ Receptor Activation : The synthesized dinucleotides, such as dCp₄U, activate P2Y₂ receptors on the surface of airway epithelial cells. This activation leads to increased chloride secretion, which is critical for improving mucociliary clearance in cystic fibrosis patients .

Safety and Handling

Although the biological activity of the compound itself is indirect, its handling and storage require careful consideration due to its chemical properties:

  • Storage Conditions : The compound should be stored at -20°C to maintain stability .
  • Hazard Codes : It is classified with risk phrases 23/24/25-36/37/38-40, indicating toxicity and potential health hazards .
PropertyValue
CAS Number76742-18-2
Molecular FormulaC₃₀H₅₂N₇O₉P
Molecular Weight685.76 g/mol
Storage Conditions-20°C
Hazard CodesT, 23/24/25-36/37/38-40
Risk Phrases23/24/25-36/37/38-40
Safety Phrases22-26-36-45

Biological Relevance

ApplicationBiological Impact
Dinucleotide SynthesisTreatment of cystic fibrosis
P2Y₂ Receptor ActivationEnhanced mucus clearance
Chloride SecretionImproved airway function

Case Studies and Research Findings

  • Cystic Fibrosis Treatment : Studies have shown that dinucleotides synthesized using this compound significantly enhance tracheal mucus transport in animal models, offering a promising therapeutic approach for cystic fibrosis .

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